Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate is a compound with the molecular formula C12H16N6O2 and a molecular weight of 276.29 g/mol. This compound is known for its promising potential in various fields of research and industry due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Ethyl 4-(7H-purin-6-yl)piperazine-1-carboxylate is a compound with a piperazine moiety . Piperazine derivatives are often found in drugs or bioactive molecules . .
Mode of Action
Piperazine derivatives are known for their diverse roles depending on their position in the molecule and the therapeutic class . They can act as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Piperazine derivatives are known to have diverse pharmacokinetic properties depending on their specific structure and target .
Result of Action
Piperazine derivatives are known to have diverse effects depending on their specific structure and target .
Action Environment
The action of piperazine derivatives can be influenced by various environmental factors depending on their specific structure and target .
Preparation Methods
The synthesis of Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 1H-purin-6-amine with ethyl chloroformate in the presence of a base to form the ethyl ester derivative. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a probe to study the interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.
Medicine: This compound has shown potential as a lead compound in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, phenyl ester: This compound has a phenyl group instead of an ethyl group, which can lead to different chemical and biological properties.
1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, methyl ester: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
ethyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-2-20-12(19)18-5-3-17(4-6-18)11-9-10(14-7-13-9)15-8-16-11/h7-8H,2-6H2,1H3,(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDONUZZBAEOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233860 | |
Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84806-94-0 | |
Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazinecarboxylic acid, 4-(1H-purin-6-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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